molecular formula C12H18OSSi B8326679 1-Methylthio-4-[1[(trimethylsilyl)oxy]ethenyl]benzene

1-Methylthio-4-[1[(trimethylsilyl)oxy]ethenyl]benzene

Cat. No. B8326679
M. Wt: 238.42 g/mol
InChI Key: CQPLIUJNNKSKME-UHFFFAOYSA-N
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Patent
US05393790

Procedure details

Under nitrogen, 11.0 g (66.2 mmol) of 4-(methylthio)acetophenone (prepared in Step 1 of Example 1) and 13.8 mL (99 mmol) of triethylamine in 50 mL of acetonitrile was treated with 12.6 mL (99.3 mmol) of chlorotrimethylsilane at ambient temperature and allowed to stir for 20 minutes prior to the slow addition of a suspension of 14.9 g (99.4 mmol) of sodium iodide in 60 mL of acetonitrile. The reaction was stirred for 3 hours, poured into ice/water, and extracted with hexane. The extracts were combined, dried (K2CO3), and concentrated in vacuo to give 16 g of crude 1-methylthio-4-[1[(trimethylsilyl)oxy]ethenyl]benzene as an oil: NMR (CDCl3) δ 0.26 (s, 9H), 2.48 (s, 3H), 4.39 (d, J=2 Hz, 1H), 4.87 (d, J=2 Hz, 1H), 7.20 (d, J=8 Hz, 2H), 7.50 (d, J=8Hz, 2H).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
13.8 mL
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([S:10][CH3:11])=[CH:6][CH:5]=1)=[O:3].C(N(CC)CC)C.Cl[Si:20]([CH3:23])([CH3:22])[CH3:21].[I-].[Na+]>C(#N)C>[CH3:11][S:10][C:7]1[CH:8]=[CH:9][C:4]([C:2]([O:3][Si:20]([CH3:23])([CH3:22])[CH3:21])=[CH2:1])=[CH:5][CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)SC
Name
Quantity
13.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
12.6 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
14.9 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
to stir for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CSC1=CC=C(C=C1)C(=C)O[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: CALCULATEDPERCENTYIELD 101.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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